An In-depth Technical Guide to the Synthesis and Properties of Tert-butyl 4-phenylpiperazine-1-carboxylate
An In-depth Technical Guide to the Synthesis and Properties of Tert-butyl 4-phenylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-phenylpiperazine-1-carboxylate, a key intermediate in the synthesis of complex pharmaceutical compounds. This document details its physicochemical properties, a robust synthesis protocol, and its applications in medicinal chemistry, presented in a format tailored for professionals in the field of drug discovery and development.
Physicochemical and Chemical Properties
Tert-butyl 4-phenylpiperazine-1-carboxylate, also known as 1-Boc-4-phenylpiperazine, is a mono-protected derivative of phenylpiperazine. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom, making it an invaluable building block in multi-step organic synthesis.
Table 1: Physicochemical Properties of Tert-butyl 4-phenylpiperazine-1-carboxylate
| Property | Value | Reference(s) |
| CAS Number | 77278-63-8 | [1][2] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [1] |
| Molecular Weight | 262.35 g/mol | [1] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | Data not available in cited literature | |
| Boiling Point | Data not available in cited literature | |
| Density | ~1.1 g/cm³ |
Synthesis Pathway and Methodology
The most common and direct method for the synthesis of tert-butyl 4-phenylpiperazine-1-carboxylate is the selective N-protection of 1-phenylpiperazine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a mild base to neutralize the carbonic acid byproduct.
Synthesis Workflow Diagram
The following diagram illustrates the straightforward, one-step synthesis from commercially available starting materials.
Caption: Reaction scheme for the Boc-protection of 1-phenylpiperazine.
Detailed Experimental Protocol
This protocol is a generalized procedure adapted from standard methodologies for the Boc-protection of secondary amines.[3]
Objective: To synthesize tert-butyl 4-phenylpiperazine-1-carboxylate from 1-phenylpiperazine.
Materials:
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1-Phenylpiperazine (1.0 eq.)
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Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.)
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Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq.)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylpiperazine (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
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Cool the solution to 0 °C using an ice-water bath.
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Add triethylamine (1.1 eq.) to the stirred solution.
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In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq.) in a small amount of anhydrous dichloromethane.
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Add the di-tert-butyl dicarbonate solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Characterization:
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Appearance: The final product is expected to be an off-white to light brown solid.[1]
-
¹H NMR (CDCl₃): Although a published spectrum was not found, the expected signals are: δ ~7.3-6.9 ppm (m, 5H, Ar-H), δ ~3.6 ppm (t, 4H, -N-CH₂-), δ ~3.2 ppm (t, 4H, -N-CH₂-), δ 1.49 ppm (s, 9H, -C(CH₃)₃).
-
¹³C NMR (CDCl₃): Expected signals include those for the aromatic carbons, the piperazine ring carbons, the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).[4]
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Mass Spectrometry (ESI-MS): Calculated for C₁₅H₂₂N₂O₂ [M+H]⁺: 263.1754; this can be used to confirm the identity of the product.
Applications in Drug Development and Medicinal Chemistry
Tert-butyl 4-phenylpiperazine-1-carboxylate is a crucial intermediate in the synthesis of a wide range of biologically active molecules. The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS).
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CNS Drug Candidates: The phenylpiperazine core is integral to drugs with antidepressant, anxiolytic, and antipsychotic properties.[4] The Boc-protected intermediate allows for the elaboration of the piperazine ring to build more complex and potent drug candidates.
-
Opioid Analgesics: The structurally related compound, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), is a well-known precursor in the synthesis of fentanyl and its analogues.[5] This highlights the importance of Boc-protected piperazines and piperidines in the development of potent analgesics.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. 77278-63-8 Cas No. | tert-butyl 4-phenylpiperazine-1-carboxylate | Apollo [store.apolloscientific.co.uk]
- 3. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Boc-3,3-dimethylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 6. 1-BOC Piperazine: A Key Intermediate for Pharmaceu [tai-ji.net]
